molecular formula C30H28O2 B030217 AGN 193109 Ethyl Ester CAS No. 171568-43-7

AGN 193109 Ethyl Ester

Cat. No. B030217
M. Wt: 420.5 g/mol
InChI Key: YQBZMGXOWNSVJL-UHFFFAOYSA-N
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Description

AGN 193109 Ethyl Ester is a chemical compound with the molecular formula C30H28O2 . It is also known by other names such as Ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate . The molecular weight of this compound is 420.5 g/mol .


Molecular Structure Analysis

The molecular structure of AGN 193109 Ethyl Ester is represented by the InChI string: InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3 . The compound has a Canonical SMILES representation as well: CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C .


Physical And Chemical Properties Analysis

AGN 193109 Ethyl Ester has a molecular weight of 420.5 g/mol . It has a XLogP3-AA value of 7.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 6 rotatable bonds .

Scientific Research Applications

Esterification and Synthesis

  • AGN 193109 Ethyl Ester has been identified in the context of the synthesis of fatty acid esters, where primary short-chain alcohols are esterified, showing its relevance in biochemical synthesis processes (Grigor & Bell, 1973).

Applications in Fuel and Energy

  • Studies on the production of ethyl ester, which includes compounds like AGN 193109 Ethyl Ester, have shown its potential use in the development of alternative fuels like biodiesel, derived from renewable resources such as vegetable oils (Bouaid, Martínez, & Aracil, 2007).

Biological and Medical Research

  • AGN 193109 Ethyl Ester has been identified as a potent retinoic acid receptor antagonist, with implications in preventing and treating retinoid toxicity in biological systems. This aspect highlights its potential clinical applications and use as an experimental tool in retinoid biology (Standeven et al., 1996).

Food and Beverage Industry

  • In the food and beverage industry, ethyl esters like AGN 193109 play a role in the formation of aroma compounds in fermented beverages. The synthesis and control of such esters are vital for flavor modification in beer and wine (Peddie, 1990).

properties

IUPAC Name

ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZMGXOWNSVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472955
Record name AGN 193109 Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AGN 193109 Ethyl Ester

CAS RN

171568-43-7
Record name AGN 193109 Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate (Compound 67), 200.0 mg (0.42 mmol) of ethyl 4-[(5-triflouromethylsulfonyloxy-7,8-dihydro-8,8-dimethylnaphth-3-yl)ethynyl]benzoate (Compound 66) was converted into the title compound (colorless solid) using 113.8 mg (0.835 mmol) of zinc chloride and 4-methylphenyllithium (prepared by adding 40.4 mg (0.42 ml, 0.63 mmol) of n-butyllithium (1.5M solution in hexane) to a cold solution (-78° C.) of 108.0 mg (0.63 mmol) of 4-bromotoluene in 1.0 ml of THF).
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Compound 67
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Synthesis routes and methods II

Procedure details

A solution of 4-lithiotoluene was prepared by the addition of 189.9 mg (1.74 ml, 2.96 mmol) of t-butyl lithium (1.7M solution in hexanes) to a cold solution (−78° C.) of 253.6 mg (1.482 mmol) of 4-bromotoluene in 2.0 ml of THF. After stirring for 30 minutes a solution of 269.4 mg (1.977 mmol) of zinc chloride in 3.0 ml of THF was added. The resulting solution was warmed to room temperature, stirred for 30 minutes, and added via cannula to a solution of 472.9 mg (0.988 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-(trifluoromethylsulfonyl)oxy-2-naphthalenyl)ethynyl]benzoate (Compound G) and 50 mg (0.04 mmol) of tetrakis(triphenylphosphine)palladium(0) in 4.0 ml of THF. The resulting solution was heated at 50° C. for 45 minutes, cooled to room temperature and diluted with sat. aqueous NH4Cl. The mixture was extracted with EtOAc (40 ml) and the combined organic layers were washed with water and brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to a yellow oil. Purification by column chromatography (silica, 5% EtOAc-hexanes) yielded the title compound as a colorless solid. 1H NMR (d6-acetone): δ 1.35 (6H, s), 1.40 (3H, t, J=7.1 Hz), 2.36 (2H, d, J=4.7 Hz), 2.42 (3H,s), 4.38 (2H, q, J=7.1 Hz), 5.99 (1H, t, J=4.7 Hz), 7.25 (5H, m), 7.35 (2H, m), 7.52 (2H, d, J=8.5 Hz), 7.98 (2H, d, J=8.5 Hz).
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
253.6 mg
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reactant
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2 mL
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solvent
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3 mL
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solvent
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269.4 mg
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catalyst
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4 mL
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50 mg
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solvent
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